molecular formula C12H15F3N2O2 B1291204 tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-48-9

tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B1291204
M. Wt: 276.25 g/mol
InChI Key: SAHCRZHMDWJEMU-UHFFFAOYSA-N
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Description

The compound tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate is a chemical entity that appears to be a derivative of phenylcarbamate with a tert-butyl group and a trifluoromethyl group as substituents. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications have been explored extensively.

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamate derivatives is a topic of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. For instance, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized using tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, employing EDCI and HOBt as coupling reagents . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps . These methods demonstrate the versatility of tert-butyl phenylcarbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to investigate its molecular structure . Theoretical calculations were in good agreement with experimental data, providing insights into the molecular geometry and electronic properties of such compounds. This type of analysis is crucial for understanding the reactivity and potential interactions of tert-butyl phenylcarbamate derivatives.

Chemical Reactions Analysis

Chemical transformations of tert-butyl phenylcarbamate derivatives have been explored, showing their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and used as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions was studied, leading to the synthesis of tert-butyl 2-amino carboxylates .

Physical and Chemical Properties Analysis

The enzymatic kinetic resolution of tert-butyl phenylcarbamate derivatives has been shown to be highly enantioselective, providing a method to obtain optically pure enantiomers . The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their functional groups and molecular structure. For instance, the determination of carbamate residues by gas chromatography after derivatization reactions highlights the importance of understanding the physical properties for analytical applications .

Scientific Research Applications

  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline Systems

    • Field : Medicinal and Organic Chemistry
    • Application : The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel compounds. These compounds have potential biological activity and medicinal applications .
    • Method : The tert-butyl group was introduced into the systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

Safety And Hazards

The safety information for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” and similar compounds involve their increasing use in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

properties

IUPAC Name

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHCRZHMDWJEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640717
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate

CAS RN

579474-48-9
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A4) (30.0 g, 98 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a light yellow solid (26.5 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Dhanya, A Herath, DJ Sheffler, NDP Cosford - Tetrahedron, 2018 - Elsevier
Benzodiazepinones are privileged scaffolds with activity against multiple therapeutically relevant biological targets. In support of our ongoing studies around allosteric modulators of …
Number of citations: 4 www.sciencedirect.com

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